1-(3-Amino-2-nitrophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(3-amino-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,9H2,1H3 |
InChI Key |
SZKDXWIWZZKYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Established Synthetic Routes to Amino-Nitrophenyl Ethanone (B97240) Scaffolds
Traditional synthetic methods provide foundational pathways to access amino-nitrophenyl ethanones. These routes often involve multi-step processes that have been refined over time for efficiency and yield.
A primary strategy for synthesizing nitrophenyl ethanones involves the direct nitration of an acetophenone (B1666503) precursor. researchgate.net To achieve the desired regioselectivity and prevent unwanted side reactions, the amino group is often introduced first and then protected before the nitration step.
For instance, a common route involves the acetylation of an aminoacetophenone to form an N-acetyl derivative. This protection strategy serves two purposes: it deactivates the aromatic ring to a certain extent, controlling the nitration, and it protects the amino group from the harsh acidic conditions of the nitration mixture. The nitration of N-(4-acetylphenyl)acetamide with nitric acid, followed by hydrolysis with dilute sulfuric acid, yields 4-amino-3-nitro-acetophenone. researchgate.net
The nitration of acetophenone itself is a highly exothermic reaction that requires careful temperature control, typically around 0-5°C, using a nitrating mixture of concentrated nitric acid and sulfuric acid. researchgate.netgoogle.com Continuous flow reactors have been developed to manage the reaction's exothermicity safely and improve yield and reaction time compared to conventional batch processes. researchgate.netresearchgate.net
| Precursor | Reagents | Conditions | Product | Key Findings | Reference |
| Acetophenone | Conc. H₂SO₄, Conc. HNO₃ | 0-5°C | m-Nitroacetophenone | Reaction is highly exothermic; controlled addition is crucial for good yield. | researchgate.net, google.com |
| Acetophenone | Nitrating mixture | 0-10°C (Flow reactor) | m-Nitroacetophenone | Continuous flow offers safer and faster synthesis. | google.com, researchgate.net |
| N-(4-acetylphenyl)acetamide | Nitric Acid, then dil. H₂SO₄ | Nitration, then hydrolysis | 4-Amino-3-nitro-acetophenone | Protection of the amino group allows for controlled nitration. | researchgate.net |
Oxime formation is a fundamental reaction in organic chemistry that can be integral to the synthesis of amino ketones. wikipedia.org Oximes are typically generated by the condensation reaction of a ketone or an aldehyde with hydroxylamine (B1172632). wikipedia.orgnih.gov This reaction is often straightforward and efficient. orgsyn.org
The resulting oxime can then be transformed into various nitrogen-containing functional groups. orgsyn.org A key transformation is the Neber rearrangement, which converts an oxime into an α-amino carbonyl compound, providing a pathway to the aminoethanone scaffold. orgsyn.org While direct synthesis of 1-(3-Amino-2-nitrophenyl)ethanone via this method is not explicitly detailed, the formation of an oxime from a suitably substituted nitrophenyl ethanone precursor followed by rearrangement and subsequent modifications represents a viable synthetic strategy. The general mechanism involves the reaction of a ketone with hydroxylamine to form a tetrahedral intermediate, which then eliminates water to form the oxime. youtube.comyoutube.com
| Reactants | Product | Reaction Type | Significance | Reference |
| Ketone/Aldehyde + Hydroxylamine | Oxime | Condensation | Forms a C=N-OH group from a carbonyl group; a key intermediate. | wikipedia.org, nih.gov |
| Oxime | α-Amino Carbonyl | Neber Rearrangement | Provides a route to introduce an amino group adjacent to the ketone. | orgsyn.org |
Syntheses can commence from precursors that are substituted with halogens. These halogens can either be replaced by other functional groups or serve to direct subsequent reactions. For example, new 4-amino-phenyl-aminoethanol analogues have been synthesized starting from halogenated precursors. nih.gov
One approach involves the nucleophilic substitution of a halogen, such as fluorine, on the aromatic ring. For instance, 1-(4-Morpholinophenyl)ethanone can be synthesized from 4-fluoroacetophenone by reacting it with morpholine (B109124) in the presence of potassium carbonate. researchgate.net This demonstrates how an amino group (in the form of morpholine) can replace a halogen on the acetophenone ring. This principle can be applied to build the desired scaffold by selecting a precursor with appropriately placed halogen and nitro groups, followed by the introduction of the amino group.
| Precursor | Reagents | Product | Reaction Type | Reference |
| 4-Fluoroacetophenone | Morpholine, K₂CO₃, DMSO | 1-(4-Morpholinophenyl)ethanone | Nucleophilic Aromatic Substitution | researchgate.net |
| Halogenated Phenyl-aminoethanols | Various | New 4-amino-phenyl-aminoethanol analogues | Multi-step synthesis | nih.gov |
Advanced Synthetic Approaches for Derivatives
Modern synthetic chemistry offers sophisticated catalytic methods to construct and functionalize complex molecules like amino-nitrophenyl ethanones with high efficiency and selectivity.
Catalytic methods, particularly those using transition metals, are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Palladium-catalyzed cross-coupling reactions are indispensable for their ability to form C-C, C-N, and C-O bonds under mild and chemoselective conditions. researchgate.net These reactions are widely used in the pharmaceutical industry to prepare complex molecules. researchgate.net Reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings are pivotal for joining organic fragments. researchgate.netmdpi.com
A notable application is the synthesis of α-aryl α-amino ketones through a palladium-catalyzed oxidative cross-coupling reaction. rsc.orgnih.gov This method involves the direct C-H oxidation of α-aminocarbonyl compounds and their subsequent arylation with reagents like arylboronic acids. nih.govscispace.com This strategy allows for the direct formation of a bond between the α-carbon of the ketone and an aryl group, providing a powerful method for creating derivatives of the core ethanone structure. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination and insertion of the second component, and finally reductive elimination to release the product and regenerate the catalyst. mdpi.com
| Reaction Type | Catalyst System | Reactants | Product Type | Significance | Reference |
| Oxidative Cross-Coupling | Pd(OAc)₂, Ligand, Oxidant | α-Aminocarbonyl compounds + Arylboronic acids | α-Aryl α-amino ketones | Direct C-H oxidation and arylation for C-C bond formation. | rsc.org, nih.gov, scispace.com |
| Suzuki-Miyaura Coupling | PdCl₂ (ligand-free) | Aryl halides + Boronic acids | Biaryls | Forms C-C bonds; essential for many industrial syntheses. | researchgate.net |
| Mizoroki-Heck Reaction | Ferrocenylimine Palladium(II) Complexes | Aryl halides + Alkenes | Aryl-substituted alkenes | Forms C-C bonds with high tolerance for functional groups like esters. | mdpi.com |
Catalytic Methods in Amino- and Nitro-Phenyl Ethanone Synthesis
Ruthenium-Catalyzed Dehydrogenative Cyclization
A significant advancement in the synthesis of quinolone derivatives, which can be accessed from aminophenyl ethanones, involves the use of ruthenium catalysts. Specifically, an acridine-based SNS-Ru pincer complex has been successfully employed for the dehydrogenative annulation of alcohols with 2'-aminoacetophenones to produce 2,3-disubstituted-4-quinolones. rsc.org This method is notable for its application under solvent-free conditions, representing an environmentally conscious approach. rsc.org
The reaction proceeds via a dehydrogenative cyclization pathway. Control experiments have indicated that C-alkylation is favored over N-alkylation, suggesting an in situ alkenylation to form branched ketones as intermediates. rsc.org This strategy has been utilized to synthesize 4-quinolones with potential antibiotic properties and allows for various post-synthetic modifications. rsc.org The general procedure involves heating the 1-(2-aminophenyl)ethan-1-ol with a suitable benzyl (B1604629) alcohol in the presence of the Ru-catalyst and a base like potassium hydroxide. rsc.org
Multicomponent Condensation Reactions for Complex Derivatives
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules from simple precursors in a single step, which is applicable for creating derivatives from acetophenone-based structures. For instance, a one-pot, three-component synthesis has been developed for creating lawsone–1,3-thiazole hybrids. This reaction utilizes an arylglyoxal (which can be prepared by oxidizing an acetophenone), lawsone, and a thiobenzamide. acs.org The optimization of this reaction demonstrates the potential for creating complex heterocyclic systems from precursors related to this compound.
Another relevant MCR strategy involves the synthesis of pyridazin-3-one derivatives. This process starts with a para-substituted acetophenone, which reacts with glyoxalic acid, followed by ring closure with hydrazine (B178648) hydrate. nih.gov Subsequent N-alkylation and reaction with isothiocyanates yield complex, multi-ring structures. nih.gov Similarly, amino-3,5-dicyanopyridine derivatives can be synthesized through a multicomponent condensation of an aldehyde, malononitrile, and hydrogen sulfide (B99878), catalyzed by trimethylamine. nih.gov These examples highlight MCR strategies that could be adapted for this compound to generate structurally diverse and complex derivatives.
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions to maximize yields and purity.
Solvent Selection and Effects
The choice of solvent plays a critical role in the outcome of synthetic reactions. In the ruthenium-catalyzed synthesis of 4-quinolones from 2'-aminoacetophenones, a significant breakthrough was the development of a solvent-free protocol. rsc.org This approach not only simplifies the reaction setup and purification but also aligns with the principles of green chemistry by reducing chemical waste. rsc.org
In contrast, other synthetic strategies demonstrate the profound effect of solvent choice on reaction efficiency. For example, in a multicomponent synthesis of thiazole (B1198619) derivatives, a systematic study of solvents was conducted. The reaction yielded no desired product in water at room temperature, but changing the solvent to ethanol (B145695) at 100°C resulted in a 73% yield. A further change to acetic acid, along with an acid catalyst, increased the yield to 84%. acs.org This illustrates that the solvent's properties, such as polarity and boiling point, are crucial parameters to be optimized. acs.org For purification steps, solvent mixtures like ethyl acetate/petroleum ether are commonly used in column chromatography to isolate the target compound. rsc.org
Table 1: Effect of Solvent on the Yield of a Multicomponent Reaction acs.org
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | Room Temp. | 90 | 0 |
| 2 | EtOH | 100 | 60 | 73 |
Stepwise Reaction Optimization
Optimizing a synthesis often involves a stepwise approach, where each reaction in a sequence is individually refined. The synthesis of aminoacetophenones frequently begins with the nitration of acetophenone. This initial step requires careful control; the presence of sulfuric acid is necessary to activate the substrate, and the reaction is highly exothermic, necessitating cooling to prevent decomposition and improve the yield of the desired meta-isomer. researchgate.netmuni.cz
Following nitration, the reduction of the nitro group to an amine is the next critical step. Various methods can be employed, and the choice of reagents and conditions must be optimized. researchgate.net In the synthesis of amino-acid-based nitroalkenes, a related multi-step process, researchers demonstrated stepwise optimization by comparing different conditions for both the initial Henry reaction and the subsequent elimination step to achieve the best results in terms of reaction time and selectivity. mdpi.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ruthenium |
| 2,3-disubstituted-4-quinolones |
| 2'-aminoacetophenone |
| Potassium hydroxide |
| 1-(2-aminophenyl)ethan-1-ol |
| Benzyl alcohol |
| Lawsone–1,3-thiazole hybrids |
| Arylglyoxal |
| Lawsone |
| Thiobenzamide |
| Pyridazin-3-one |
| Glyoxalic acid |
| Hydrazine hydrate |
| Isothiocyanates |
| Amino-3,5-dicyanopyridine |
| Malononitrile |
| Hydrogen sulfide |
| Trimethylamine |
| Water |
| Ethanol |
| Acetic Acid |
| Ethyl acetate |
| Petroleum ether |
| Sulfuric acid |
Chemical Reactivity and Mechanistic Studies
Reactivity of the Nitro Group
The nitro group is a versatile functional group, primarily known for its ability to be reduced to an amine, which opens up a wide array of synthetic possibilities.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com For 1-(3-Amino-2-nitrophenyl)ethanone, this reaction would yield 1-(2,3-diaminophenyl)ethanone, a key precursor for various heterocyclic compounds. A variety of methods can be employed for this reduction. wikipedia.orgcommonorganicchemistry.com
Commonly used methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is used with a metal catalyst. commonorganicchemistry.com Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com
Metal-Acid Systems: The use of easily oxidized metals in acidic media is a classic and reliable method. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid or with hydrochloric acid, tin (Sn) or tin(II) chloride (SnCl₂) with hydrochloric acid, and zinc (Zn) in acidic conditions. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used. wikipedia.org Sodium sulfide is particularly useful as it can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
| Reagent/System | General Application | Key Features |
|---|---|---|
| H₂/Pd/C or PtO₂ | Catalytic Hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Raney Nickel | Catalytic Hydrogenation | Useful for substrates where dehalogenation is a concern. commonorganicchemistry.com |
| Fe/Acid (e.g., HCl, Acetic Acid) | Metal in Acidic Media | A mild and common method for reducing nitro groups to amines. commonorganicchemistry.com |
| SnCl₂/Acid (e.g., HCl) | Metal Salt in Acidic Media | Provides a mild method for reduction, often in the presence of other reducible groups. commonorganicchemistry.com |
| Na₂S | Sulfide Reduction | Can offer selectivity in polynitrated compounds; generally doesn't reduce aliphatic nitro groups. commonorganicchemistry.com |
The reduction of a nitro group does not occur in a single step but proceeds through a series of intermediates. Depending on the reducing agent and reaction conditions, these intermediates, such as nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species, can sometimes be isolated or participate in subsequent reactions.
In the context of ortho-substituted nitroarenes like this compound, the in-situ formation of these intermediates is crucial for many cyclization reactions. For instance, the reduction of an ortho-nitroaniline derivative can lead to a hydroxylamine intermediate, which can then cyclize with a neighboring functional group. While specific studies on this compound are not detailed in the provided results, the synthesis of quinolines from related β-(2-aminophenyl)-α,β-ynones involves an intramolecular cyclization that highlights the reactivity of the amino group with another part of the molecule. nih.gov The reduction of the nitro group to an amine, proceeding through such intermediates, is a key step in many Friedländer-type syntheses of quinolines, where an ortho-aminoaryl ketone reacts with a compound containing an α-methylene group.
Reactivity of the Amino Group
The primary amino group in this compound is a nucleophilic center and a powerful activating group for the aromatic ring.
The amino group is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution. libretexts.org However, in this compound, its directing effect is modulated by the presence of the strongly deactivating nitro and acetyl groups. Nitration of aniline (B41778), for example, can produce a significant amount of the meta-substituted product because the reaction is carried out in a strong acid, which protonates the amino group to form the anilinium ion (-NH₃⁺). youtube.com This ion is a deactivating, meta-director. youtube.com Given that the positions ortho and para to the amino group are already substituted (with nitro and acetyl groups, respectively, relative to the ring positions), further substitution is sterically and electronically challenging. Any potential electrophilic attack would have to compete with the deactivating effects of the nitro and acetyl groups.
The oxidation of amino groups can lead to a variety of products, including nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. The amino group of amino acids can be oxidized by reactive species like hypochlorous acid (HOCl), which can lead to the formation of chloramines. nih.gov While specific oxidation studies on the amino group of this compound are not prevalent, general principles suggest it would be susceptible to oxidation, though the reaction could be complex due to the presence of other reactive sites on the molecule.
A defining reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. arpgweb.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org The amino group of this compound is expected to readily undergo this reaction.
For example, the related compound 3-aminoacetophenone is known to condense with various aldehydes, such as 4-nitrobenzaldehyde, to form the corresponding Schiff base, (E)-1-(3-((4-nitrobenzylidene)amino)phenyl)ethanone. researchgate.net This reaction is typically carried out by stirring the reactants in a solvent like ethanol (B145695). researchgate.net Similarly, Schiff bases can be formed from m-phenylenediamine (B132917) and 2-hydroxybenzaldehyde. ekb.eg The formation of the azomethine (C=N) bond is a key confirmation of the reaction's success and can be identified by spectroscopic methods like IR and NMR. researchgate.netekb.eg
| Amine Reactant | Carbonyl Reactant | Product Type | General Conditions |
|---|---|---|---|
| 3-Aminoacetophenone | 4-Nitrobenzaldehyde | Schiff Base | Ethanol, 60°C researchgate.net |
| m-Phenylenediamine | 2-Hydroxybenzaldehyde | Schiff Base | Ethanol, stirring ekb.eg |
| Hydrazine (B178648) Monohydrate | 3-Aminoacetophenone | Hydrazone | Methanol, Acetic Acid (catalyst) core.ac.uk |
This reaction is fundamental in coordination chemistry, as Schiff base ligands, particularly those with additional donor atoms, are excellent for forming complexes with various metal ions. arpgweb.com
Reactivity of the Carbonyl (Ethanone) Moiety
The ethanone (B97240) group, an acetyl substituent, is a versatile functional group that participates in a wide range of reactions. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent methyl protons are acidic and can be removed by a base to form an enolate.
The reactivity of the carbonyl group is significantly influenced by the electronic effects of the amino and nitro substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, the amino group is an electron-donating group, which can partially offset this effect. However, due to the ortho position of the nitro group and the meta position of the amino group relative to the ethanone, the activating effect of the nitro group generally predominates.
This enhanced electrophilicity allows the carbonyl group to readily undergo classic reactions such as:
Condensation reactions: It can react with various active methylene (B1212753) compounds, hydrazines, and other nucleophiles to form a diverse array of products.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an ethyl group or a secondary alcohol.
Ring-Forming Reactions and Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic systems. The presence of the ortho-amino and nitro groups, in conjunction with the acetyl moiety, provides multiple reactive sites that can be exploited in cyclization reactions.
Oxazolidinones are an important class of heterocyclic compounds, with some derivatives exhibiting significant antibacterial activity. nih.gov The synthesis of oxazolidinones often involves the cyclization of β-amino alcohols. mdpi.com Starting from this compound, a potential pathway to an oxazolidinone derivative would first involve the reduction of the ketone to the corresponding alcohol, forming a 1-(3-amino-2-nitrophenyl)ethanol intermediate. This amino alcohol could then undergo cyclization.
Common methods for the cyclization of amino alcohols to oxazolidinones include reaction with phosgene (B1210022) or its derivatives, or with carbonates like diethyl carbonate. orgsyn.org For instance, the reaction of an ethanolamine (B43304) with dimethyl carbonate can yield an oxazolidinone. wikipedia.org Microwave-assisted synthesis using urea (B33335) and an ethanolamine has also been reported as an efficient method. nih.gov
| Reagent | Conditions | Product Class |
| Phosgene or equivalents | Varies | Oxazolidinone |
| Diethyl carbonate | Heat | Oxazolidinone |
| Urea | Microwave | Oxazolidinone |
This table outlines general strategies for oxazolidinone formation from amino alcohols.
Pyrazole (B372694) Derivatives: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govorganic-chemistry.org The ethanone group in this compound can serve as one of the carbonyl components. For example, a Claisen condensation with an appropriate ester could generate a 1,3-diketone intermediate, which can then be cyclized with hydrazine to form a pyrazole ring. chim.it Various catalysts, including copper triflate, have been employed for such condensations. nih.gov
Thiazolidinone Derivatives: Thiazolidinones are another class of biologically relevant heterocycles. researchgate.net A common route to 4-thiazolidinones involves the one-pot condensation of an amine, an aldehyde, and thioglycolic acid. nih.govnih.gov While not a direct cyclization of this compound itself, the amino group of this compound could potentially be utilized in such multicomponent reactions to generate complex thiazolidinone structures. For instance, the amino group could react with an aldehyde and thioglycolic acid to form a thiazolidinone ring. sysrevpharm.org
| Heterocycle | Key Precursors | Common Reaction Type |
| Pyrazole | 1,3-Diketone, Hydrazine | Cyclocondensation |
| Thiazolidinone | Amine, Aldehyde, Thioglycolic acid | Multicomponent Cyclocondensation |
This table summarizes common synthetic approaches to pyrazole and thiazolidinone rings.
The Friedländer synthesis is a classic and versatile method for constructing quinoline (B57606) rings. wikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org this compound is a suitable substrate for the Friedländer reaction, where the amino group and the acetyl group participate in the cyclization.
The reaction mechanism can proceed through an initial aldol (B89426) condensation followed by cyclization and dehydration, or through the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org A variety of catalysts, including acids like p-toluenesulfonic acid and Lewis acids such as neodymium(III) nitrate, can be used to promote the reaction. organic-chemistry.org
For example, the reaction of this compound with another ketone or an aldehyde under appropriate conditions would lead to the formation of a substituted nitroquinoline. These quinoline derivatives are of interest in medicinal chemistry. chemicalpapers.comnih.govualberta.ca
The versatile reactivity of this compound also allows for its use in the synthesis of other heterocyclic systems.
Thiophene (B33073) Derivatives: The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org While not a direct precursor, derivatives of this compound could be elaborated into 1,4-dicarbonyls for this purpose. Other methods for thiophene synthesis include the Gewald reaction and cyclizations involving mercaptoacetaldehyde. organic-chemistry.orgderpharmachemica.com
Oxazole (B20620) Derivatives: Oxazoles can be synthesized through various routes, such as the Robinson-Gabriel synthesis or the cyclization of N-propargyl amides. tandfonline.comorganic-chemistry.org The amino group of this compound could be acylated and then further manipulated to participate in oxazole ring formation. For instance, reaction with a suitable propargyl halide followed by cyclization could yield an oxazole. ijpbs.comresearchgate.net
Triazole Derivatives: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne (click chemistry). organic-chemistry.orgfrontiersin.org The amino group of the title compound could be diazotized and converted to an azide. This azide derivative could then be reacted with various alkynes to produce a range of 1,2,3-triazole-substituted phenyl ethanones. nih.govnih.govacs.org
Pyrimidine (B1678525) Derivatives: Pyrimidines can be synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.org As mentioned for pyrazole synthesis, the ethanone moiety can be a starting point for creating a 1,3-dicarbonyl intermediate, which could then be cyclized with an amidine to form a pyrimidine ring. nih.gov
Influence of Substituent Position on Reactivity and Molecular Behavior
This intramolecular interaction can affect the nucleophilicity of the amino group, potentially making it less reactive in some reactions compared to an aniline derivative without the ortho-nitro group. However, this proximity is also key in many cyclization reactions where both groups participate.
The electronic effects of the substituents are also position-dependent. The strong electron-withdrawing nitro group at the 2-position significantly activates the acetyl group at the 1-position towards nucleophilic attack. The electron-donating amino group at the 3-position has a lesser, deactivating influence on the acetyl group due to its meta relationship. This balance of electronic effects is a defining feature of the molecule's reactivity.
If the substituents were arranged differently, for example, in 1-(2-amino-3-nitrophenyl)ethanone, the reactivity profile would change. In this isomer, the amino group is ortho to the acetyl group, which would allow for direct electronic and steric interactions, potentially favoring different reaction pathways, such as intramolecular cyclizations involving the acetyl group and the amino group. The nitro group at the 3-position would still exert an activating effect on the ring, but its influence on the acetyl group would be less direct than in the 2-nitro isomer.
Electronic Effects of Substituents
The electronic character of the substituents on the phenyl ring of this compound significantly modulates its reactivity. The amino and nitro groups, in particular, exert powerful and opposing electronic effects.
The amino group (-NH2) at the C3 position is a potent electron-donating group (EDG) due to the resonance effect (or mesomeric effect) of the nitrogen's lone pair of electrons. rsc.org This donation of electron density increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions relative to the amino group. However, in this compound, the primary role of the amino group is to act as a nucleophile itself, for instance, in cyclization reactions like the Friedländer synthesis. iipseries.org The electron-donating nature of the amino group is crucial for the initial step of such reactions, which often involves the nucleophilic attack of the amine onto a carbonyl carbon. researchgate.net
Conversely, the nitro group (-NO2) at the C2 position is a strong electron-withdrawing group (EWG). numberanalytics.com It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. rsc.orgnumberanalytics.com This deactivation makes the phenyl ring less nucleophilic. More importantly, the nitro group's strong electron-withdrawing nature significantly influences the reactivity of the adjacent amino group. It reduces the basicity and nucleophilicity of the amino group because the nitrogen's lone pair is partially delocalized towards the nitro group. rsc.orgmasterorganicchemistry.com
The acetyl group (-COCH3) is also an electron-withdrawing group, deactivating the aromatic ring, primarily at the ortho and para positions, and making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. The presence of the ortho-nitro group further enhances the electrophilicity of the acetyl carbonyl carbon.
The combined electronic effects of these substituents create a nuanced reactivity profile. For example, in the context of the Friedländer synthesis, the reactivity of this compound with a ketone would be a balance between the reduced nucleophilicity of the amino group (due to the adjacent nitro group) and the reactivity of the acetyl group's carbonyl carbon. The outcome of reactions is thus highly dependent on the specific reaction conditions and the nature of the other reactants involved. The presence of both strong electron-donating and electron-withdrawing groups can lead to complex reaction pathways. masterorganicchemistry.com
Table 1: Influence of Substituents on the Reactivity of Functional Groups in this compound
| Functional Group | Influencing Substituent(s) | Electronic Effect | Consequence on Reactivity |
| Amino (-NH2) | Nitro (-NO2) | Electron-withdrawing | Decreased nucleophilicity and basicity |
| Acetyl (-COCH3) | Nitro (-NO2), Amino (-NH2) | Electron-withdrawing | Increased electrophilicity of the carbonyl carbon |
| Aromatic Ring | Amino (-NH2), Nitro (-NO2), Acetyl (-COCH3) | Competing donating and withdrawing effects | Overall deactivation towards electrophilic attack |
Steric Effects of Substituents
Steric hindrance plays a critical role in the chemical reactivity of this compound, primarily due to the ortho relationships between the substituents. The arrangement of the amino, nitro, and acetyl groups in adjacent positions on the phenyl ring leads to significant spatial crowding.
The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position to a reaction center can influence the reaction rate and mechanism due to steric hindrance, which may force a functional group out of the plane of the aromatic ring, thereby inhibiting resonance. wikipedia.orgyoutube.comstackexchange.com In this compound, the nitro group is ortho to the amino group, and the amino group is ortho to the acetyl group.
The proximity of the bulky nitro group to the amino group can sterically hinder the approach of reactants to the amino nitrogen. wikipedia.org This steric inhibition can affect the rate of reactions where the amino group is the primary nucleophile. For instance, in a condensation reaction, the activation energy required for the amino group to attack a carbonyl carbon might be increased due to the need to overcome steric repulsion from the adjacent nitro group.
Similarly, the amino group ortho to the acetyl group can sterically shield the carbonyl carbon from nucleophilic attack. However, this effect is often counteracted by the potential for intramolecular hydrogen bonding between a hydrogen of the amino group and the carbonyl oxygen, which can hold the acetyl group in a more planar and accessible conformation.
In cyclization reactions like the Friedländer synthesis, steric effects can influence the regioselectivity of the reaction. rsc.org The way in which the molecule orients itself to allow for intramolecular bond formation will be dictated by the path of least steric resistance. The presence of bulky groups can slow down or even prevent certain cyclization pathways from occurring. For example, reactions involving ortho-substituted 2-aminoaryl ketones can exhibit lower yields or require more forcing conditions compared to their less hindered para- or meta-substituted counterparts. nih.gov The steric hindrance caused by the ortho-nitro group may necessitate higher temperatures or stronger catalysts to facilitate reactions at the neighboring amino or acetyl groups. rsc.org
Table 2: Predicted Impact of Steric Hindrance on Reactions of this compound
| Reacting Site | Sterically Hindering Group(s) | Potential Consequence |
| Amino (-NH2) | ortho-Nitro (-NO2) | Reduced reaction rate for intermolecular reactions |
| Acetyl Carbonyl (-COCH3) | ortho-Amino (-NH2) | Potential for steric shielding, but may be mitigated by intramolecular hydrogen bonding |
| Intramolecular Cyclization | All substituents | Favors conformations that minimize steric strain, influencing transition state energy and product formation |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule.
Multi-Dimensional NMR for Structural Elucidation and Conformation
Spectroscopic Studies of Reaction Intermediates (e.g., using ¹⁷O NMR)
The study of reaction intermediates provides crucial information about reaction mechanisms. While direct ¹⁷O NMR studies on 1-(3-amino-2-nitrophenyl)ethanone were not found, research on related ortho-nitrophenols demonstrates the power of this technique. researchgate.net ¹⁷O NMR is particularly sensitive to the electronic environment of oxygen atoms. In ortho-nitrophenols, the ¹⁷O NMR chemical shift of the nitro group is significantly influenced by intramolecular hydrogen bonding. researchgate.net For this compound, ¹⁷O NMR could be employed to study intermediates in reactions involving the nitro and carbonyl groups, providing insight into changes in oxygen's electronic environment during chemical transformations. Furthermore, NMR techniques, in general, are vital for characterizing intermediates in various reactions, such as in the synthesis of aminoacetophenones from acetophenone (B1666503), where NMR confirms the structure of the resulting products. researchgate.net The cross-linking reaction between sulfide (B99878) and S-nitrosothiol moieties has been studied using ¹⁵N and ¹⁷O NMR to characterize the intermediates formed. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com For this compound, these methods would provide characteristic signals for the amine, nitro, and carbonyl groups.
The IR spectrum would be expected to show:
N-H stretching vibrations for the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹. spectroscopyonline.comnih.gov
C=O stretching vibration for the ketone group, usually a strong band around 1680-1700 cm⁻¹.
Asymmetric and symmetric NO₂ stretching vibrations for the nitro group, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. dtic.mil
C-N stretching vibrations in the region of 1250-1350 cm⁻¹.
Aromatic C-H and C=C stretching vibrations .
Raman spectroscopy provides complementary information. americanpharmaceuticalreview.comnih.gov While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar and symmetric vibrations. The nitro group, for instance, often gives a strong Raman signal. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300-3500 |
| Ketone (C=O) | C=O Stretch | 1680-1700 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500-1550 |
| Nitro (-NO₂) | Symmetric Stretch | 1300-1350 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly informative for compounds with conjugated π-systems. youtube.comlibretexts.orgyoutube.comutoronto.ca The presence of the benzene (B151609) ring, nitro group, and carbonyl group in this compound creates an extended conjugated system, leading to characteristic absorptions in the UV-Vis region.
The spectrum would likely exhibit multiple absorption bands corresponding to different electronic transitions:
π → π* transitions associated with the aromatic ring and the conjugated system. Increased conjugation generally leads to a bathochromic (red) shift, meaning absorption at longer wavelengths. libretexts.orglibretexts.org
n → π* transitions involving the non-bonding electrons on the oxygen of the carbonyl group and the nitrogen and oxygens of the nitro group. youtube.com These transitions are typically weaker than π → π* transitions.
The amino group, being an auxochrome, can cause a further shift in the absorption maxima. The specific wavelengths and intensities of the absorption bands are sensitive to the solvent polarity. In related nitro-substituted aromatic compounds, these transitions are well-documented. For example, benzene itself has absorption bands in the 180-270 nm region. nih.gov The substitution with chromophores like the nitro group and auxochromes like the amino group significantly alters the UV-Vis spectrum.
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. msu.edu
In a typical electron ionization (EI) mass spectrum of this compound, the peak with the highest mass-to-charge ratio (m/z) would correspond to the molecular ion (M⁺•). savemyexams.com The fragmentation of this molecular ion would lead to a series of daughter ions, providing valuable structural information.
Common fragmentation pathways for this molecule could include:
Loss of a methyl radical (•CH₃) from the acetyl group to form an [M-15]⁺ ion.
Loss of a nitro group (•NO₂) to form an [M-46]⁺ ion.
Loss of carbon monoxide (CO) from the acylium ion formed after the loss of the methyl radical.
Cleavage of the C-N bond , leading to fragments containing the amino and nitro groups.
The "ortho effect," a phenomenon observed in the mass spectra of ortho-substituted nitroaromatic compounds, could also influence the fragmentation pattern. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov This level of precision is crucial for distinguishing between ions with the same nominal mass but different chemical formulas. For this compound (C₈H₈N₂O₃), HRMS would confirm the molecular formula by measuring the exact mass of the molecular ion.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z | Description |
| [C₈H₈N₂O₃]⁺• | 180.0535 | Molecular Ion |
| [C₇H₅N₂O₃]⁺ | 165.0300 | Loss of •CH₃ |
| [C₈H₈NO]⁺ | 134.0606 | Loss of •NO₂ |
| [C₇H₅NO₂]⁺ | 135.0320 | Loss of •CH₃ and CO |
Hyphenated Techniques (e.g., LC-MS/MS, UHPLC-HRMS/MS)
Hyphenated chromatographic and mass spectrometric techniques are powerful tools for the separation, detection, and structural elucidation of chemical compounds in complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique would be ideal for the selective and sensitive quantification of this compound. The process would involve chromatographic separation on a suitable column followed by mass spectrometric detection. In MS/MS, the precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and fragmented to produce characteristic product ions. This fragmentation pattern provides a unique fingerprint for the molecule, ensuring high specificity.
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS): UHPLC offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with HRMS, it allows for the determination of the elemental composition of the parent molecule and its fragments with very high accuracy. This is a definitive method for compound identification.
Despite the suitability of these techniques, no specific studies reporting LC-MS/MS or UHPLC-HRMS/MS data for this compound could be located. Research on similar classes of compounds, such as primary aromatic amines, demonstrates the general applicability and methodology of these techniques for their analysis. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's chemical behavior and physical properties.
To perform this analysis, a single crystal of this compound of suitable quality would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the crystal structure could be solved and refined.
A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. While crystal structures for related nitrophenyl and aminophenyl derivatives exist, this specific information is not available for the title compound.
Computational Chemistry Investigations
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are used to determine the three-dimensional shape of a molecule and identify its most stable energetic states. The structure of 1-(3-Amino-2-nitrophenyl)ethanone is largely defined by the orientation of its three functional groups—amino (-NH₂), nitro (-NO₂), and acetyl (-COCH₃)—attached to the benzene (B151609) ring.
The primary conformational considerations involve the rotation around several key single bonds:
The C-N bond of the nitro group.
The C-N bond of the amino group.
The C-C bond connecting the acetyl group to the ring.
The C-C bond within the acetyl group.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the distribution of electrons within a molecule and predicting its chemical behavior. nih.gov These calculations provide quantitative data on electronic properties, which are key to reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict reactivity. pearson.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ossila.com
For this compound, a "push-pull" system, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the benzene ring. In contrast, the LUMO is anticipated to be centered on the electron-deficient nitro and acetyl groups. chemrxiv.org
HOMO: Represents the ability to donate electrons (nucleophilicity).
LUMO: Represents the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE): A smaller gap suggests that the molecule requires less energy to become excited, indicating higher chemical reactivity and lower kinetic stability. ossila.com
In analogous systems like para-nitroaniline, the first electronic transition is characterized as a HOMO→LUMO charge-transfer (CT) event, where electron density moves from the amino/ring region to the nitro group. chemrxiv.org A similar intramolecular charge transfer is expected for this compound, governing its electronic and optical properties.
| Computational Parameter | Predicted Property for this compound | Significance |
|---|---|---|
| HOMO Localization | Primarily on the amino group and phenyl ring | Site of electrophilic attack and electron donation |
| LUMO Localization | Primarily on the nitro and acetyl groups | Site of nucleophilic attack and electron acceptance |
| HOMO-LUMO Gap (ΔE) | Expected to be relatively small | Indicates high chemical reactivity and potential for electronic transitions at lower energies |
A relevant reaction for this molecule would be the reduction of the nitro group to an amino group, a common step in the synthesis of more complex heterocyclic compounds. A computational study of this reaction would involve:
Geometry Optimization: Calculating the structures of the reactant (this compound), a reducing agent, the products, and any intermediates. ekb.eg
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. The structure of the TS provides insight into the bond-breaking and bond-forming processes.
Activation Energy (Ea) Calculation: Determining the energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate. ekb.eg
These simulations would clarify the step-by-step mechanism, allowing researchers to understand the feasibility and kinetics of the reaction under different conditions. researchgate.net
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are widely used to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which aids in the interpretation of experimental results and confirms molecular structures. researchgate.netchemrxiv.org
Using DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), researchers can calculate:
Vibrational Frequencies (IR): The calculated IR spectrum can be compared with the experimental spectrum to assign specific absorption bands to molecular vibrations. For this compound, calculations would be particularly useful for identifying the stretching frequencies of the N-H bonds in the amino group and the C=O bond in the acetyl group. The presence of the strong intramolecular hydrogen bond would cause a noticeable shift in the N-H and N-O (nitro) stretching frequencies compared to a molecule without this interaction.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values help in the unambiguous assignment of signals in the experimental NMR spectrum, confirming the connectivity and electronic environment of each atom in the molecule.
Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding, Charge Transfer)
While the dominant interaction in this compound is the intramolecular hydrogen bond, simulations can also reveal how molecules interact with each other (intermolecular forces), which dictates crystal packing and physical properties.
Hydrogen Bonding: The amino group has one remaining N-H proton that is free to act as a hydrogen bond donor. youtube.com This proton can form an intermolecular hydrogen bond with a hydrogen bond acceptor on a neighboring molecule, most likely the oxygen of the carbonyl group, which is a strong acceptor. youtube.comyoutube.com This could lead to the formation of hydrogen-bonded dimers or chains in the solid state. researchgate.netnih.gov
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other. DFT calculations corrected for dispersion forces are used to quantify the energy of these stacking interactions, which contribute significantly to the stability of the crystal lattice. researchgate.net
Charge Transfer: As a molecule with distinct electron-donating and accepting regions, intermolecular charge transfer can occur, influencing its electronic and optical properties in the solid state.
Studies on related o-nitroaniline derivatives show that the interplay between intramolecular hydrogen bonding, intermolecular hydrogen bonding, and π-stacking interactions determines the final crystal structure. researchgate.net
Thermodynamic Studies of Solvation and Mixing Properties
Thermodynamic studies are crucial for understanding the solubility and behavior of a compound in different solvents, which is essential for processes like purification, crystallization, and formulation. While data for this compound is not available, extensive research on the closely related analog 1-(3-nitrophenyl)ethanone provides a valuable model for this type of investigation. researchgate.net
In a study of 1-(3-nitrophenyl)ethanone, its solubility was measured in nine different organic solvents at various temperatures. researchgate.net From this experimental data, key thermodynamic properties of mixing were calculated. These properties describe the energetic changes that occur when the solute dissolves in the solvent.
The apparent thermodynamic properties of mixing for 1-(3-nitrophenyl)ethanone were calculated, revealing that the dissolution process in all tested solvents is both spontaneous (indicated by a negative Gibbs energy of mixing) and endothermic (indicated by a positive enthalpy of mixing). researchgate.net This means the process is driven by an increase in entropy.
Table 1: Apparent Thermodynamic Mixing Properties of the Analog 1-(3-nitrophenyl)ethanone in Various Solvents at 298.15 K. researchgate.net
| Solvent | Mixing Gibbs Energy (ΔGmix / kJ·mol-1) | Mixing Enthalpy (ΔHmix / kJ·mol-1) | Mixing Entropy (ΔSmix / J·mol-1·K-1) |
|---|---|---|---|
| Methanol | -10.93 | 19.38 | 101.65 |
| Ethanol (B145695) | -11.45 | 19.95 | 105.29 |
| n-Propanol | -11.96 | 20.84 | 109.97 |
| Isopropanol | -12.01 | 21.01 | 110.72 |
| Acetone | -7.65 | 16.59 | 81.29 |
| Acetonitrile | -8.23 | 17.21 | 85.31 |
| Ethyl acetate | -8.48 | 17.48 | 87.05 |
| Toluene | -10.42 | 19.01 | 98.69 |
| Cyclohexane | -16.12 | 25.33 | 139.00 |
Data is for the analog compound 1-(3-nitrophenyl)ethanone and serves as an illustrative example of the thermodynamic analysis applicable to this compound.
Derivatization Strategies and Applications
Chemical Modification of Amino and Nitro Functions for Research Tools
The presence of both an amino and a nitro group on the phenyl ring of 1-(3-Amino-2-nitrophenyl)ethanone allows for a diverse range of chemical transformations. The amino group, a primary aromatic amine, can readily undergo reactions such as acylation, alkylation, and diazotization, enabling the attachment of various molecular entities. For instance, acylation with activated carboxylic acids or their derivatives can introduce new functional groups or linker moieties.
The nitro group, an electron-withdrawing group, influences the reactivity of the aromatic ring and can itself be a handle for further modification. Reduction of the nitro group to an amine provides a second site for conjugation, leading to bifunctional molecules. nih.gov This dual functionality is particularly valuable in the construction of complex molecular architectures for specific research purposes. The interplay between the amino and nitro groups, along with the acetyl group, provides a rich chemical space for the design of novel research tools.
Design and Synthesis of Chemical Biology Tools
The unique structural features of this compound make it an ideal starting material for the synthesis of advanced chemical biology tools, including photocleavable linkers and bioconjugation reagents.
The ortho-nitrobenzyl motif is a well-established photolabile protecting group in organic synthesis and chemical biology. dtu.dkacs.org Upon irradiation with UV light, typically in the 300-350 nm range, the nitro group undergoes a photochemical rearrangement, leading to the cleavage of a bond at the benzylic position. dtu.dk This property has been exploited to create photocleavable linkers and caging groups.
Derivatives of this compound can be designed to incorporate a molecule of interest, which can then be released in a spatially and temporally controlled manner using light. The amino group can be used as an attachment point for a biomolecule or a fluorescent probe, while the acetyl group can be modified to create the linkage that is cleaved upon photolysis. This strategy has been instrumental in studying dynamic cellular processes and for the targeted delivery of therapeutic agents. acs.org
Bioconjugation is the process of linking two molecules, at least one of which is a biomolecule, to form a stable hybrid. Reagents that facilitate this process are essential tools in biomedical research. The amino group of this compound can be readily converted into a reactive functional group suitable for bioconjugation. lumiprobe.com
For example, the amino group can be transformed into an isothiocyanate, an N-hydroxysuccinimide (NHS) ester, or a maleimide. These functional groups can then react specifically with nucleophilic groups on biomolecules, such as the amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues in proteins, to form stable covalent bonds. The nitro group can serve as a spectroscopic handle or be further modified to introduce additional functionalities. lumiprobe.com
| Bioconjugation Functional Group | Target Residue on Biomolecule | Resulting Linkage |
| Isothiocyanate | Primary Amines (e.g., Lysine) | Thiourea |
| N-hydroxysuccinimide (NHS) ester | Primary Amines (e.g., Lysine) | Amide |
| Maleimide | Thiols (e.g., Cysteine) | Thioether |
This table outlines common functional groups used in bioconjugation that can be introduced via derivatization of the amino group of this compound.
Derivatization for Enhanced Analytical Detectability and Separation
In analytical chemistry, derivatization is a key strategy to improve the detection and separation of analytes that lack a strong chromophore or fluorophore. researchgate.net this compound and its derivatives have been employed to create reagents that enhance the analytical detectability of various compounds, particularly in high-performance liquid chromatography (HPLC). sdiarticle4.comresearchgate.net
The aromatic nature and the presence of the nitro group in this compound provide a basis for designing chromophoric or fluorophoric derivatizing agents. researchgate.net By reacting the amino group with a suitable reagent, a tag can be introduced that absorbs strongly in the UV-visible region or exhibits fluorescence, thereby significantly lowering the limit of detection. sdiarticle4.com
For instance, derivatization of the amino group with a fluorescent moiety can create a reagent that reacts with analytes containing specific functional groups (e.g., carboxylic acids, aldehydes, or ketones). The resulting derivatives can then be easily detected by fluorescence detectors in HPLC systems. The optimization of these reagents involves fine-tuning the reaction conditions, such as pH, temperature, and reaction time, to ensure quantitative derivatization and stable products. waters.com
The separation and analysis of enantiomers, or stereoisomers, is a critical task in pharmaceutical and biological research, as different enantiomers of a chiral molecule can have vastly different biological activities. Chiral derivatization is a common approach to separate enantiomers by converting them into diastereomers, which have different physical properties and can be separated by standard chromatographic techniques. rsc.org
Surface Derivatization for Material Science Applications
The functionalization of material surfaces is a critical area of research in material science, enabling the modification of surface properties to suit specific applications. While the compound This compound possesses reactive functional groups—an amino group, a nitro group, and a ketone—that could theoretically be exploited for surface derivatization, a comprehensive review of available scientific literature reveals a notable lack of specific research detailing its direct application in this area.
Despite the absence of direct studies, the chemical nature of This compound allows for speculation on its potential derivatization strategies based on established chemical reactions for similar compounds. The presence of the amino group is particularly significant, as it is widely used for grafting molecules onto various substrates.
Potential Derivatization Strategies
The primary amine group on the phenyl ring of This compound could serve as a reactive site for several surface modification techniques:
Diazotization: The amino group can be converted into a diazonium salt, which is a highly reactive species capable of forming covalent bonds with a variety of surfaces, including carbon-based materials and metals. This method is a common strategy for creating stable organic layers on conductive and semiconductive substrates.
Amide and Imine Formation: The amino group can readily react with carboxylic acids or acyl chlorides on a pre-functionalized surface to form stable amide bonds. Similarly, it can react with aldehydes or ketones on a surface to form imines, which can be further reduced to stable amine linkages.
Epoxy Ring-Opening: The amine can act as a nucleophile to open epoxide rings on surfaces modified with epoxy groups, leading to the formation of a β-hydroxyamine linkage.
The nitro group, while less commonly used for direct surface attachment, offers further possibilities. It can be electrochemically or chemically reduced to an amine, providing an additional site for the aforementioned reactions. This in-situ generation of a reactive group can be a powerful tool for controlling surface chemistry.
The acetyl group could potentially be used in condensation reactions, though this is generally less facile than reactions involving the amino group.
Hypothetical Applications in Material Science
Theoretically, the successful grafting of This compound or its derivatives onto a material surface could impart new functionalities. For instance, the nitroaromatic structure could be utilized in the development of electrochemical sensors, as these groups are often electroactive. The presence of both a donor (amino) and acceptor (nitro) group on the same molecule could also lead to interesting optical or electronic properties if successfully immobilized on a surface.
While these potential applications are scientifically plausible, it is important to reiterate that they are speculative at this time due to the lack of specific research on This compound in the context of surface derivatization for material science.
Summary of Potential Derivatization Reactions
| Functional Group | Reagent on Surface | Linkage Formed | Potential Application |
| Amino (-NH₂) | Diazonium Salt Precursor | Covalent C-N or C-O bond | Stable organic thin films |
| Amino (-NH₂) | Carboxylic Acid/Acyl Chloride | Amide (-CONH-) | Biocompatible coatings, sensor functionalization |
| Amino (-NH₂) | Aldehyde/Ketone | Imine (-C=N-), reducible to Amine (-CH-NH-) | Covalent immobilization |
| Amino (-NH₂) | Epoxy Group | β-hydroxyamine | Polymer grafting |
| Nitro (-NO₂) | Reducing Agent | Amino (-NH₂) | Increased reactive sites for further functionalization |
It is evident that while the molecular structure of This compound holds promise for surface modification, further research is required to explore and validate these potential applications in material science.
Applications in Advanced Organic Synthesis
Intermediate in Heterocyclic Compound Synthesis
The strategic placement of functional groups in 1-(3-amino-2-nitrophenyl)ethanone makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of the ortho-amino and nitro groups, along with the acetyl group, allows for a range of cyclization reactions to form fused ring systems.
One of the most significant applications is in the synthesis of quinolines . scielo.brorganic-chemistry.org The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be effectively employed using this compound or its derivatives. organic-chemistry.org This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Variations of this method, including reactions mediated by Lewis acids like iron(III) chloride and ytterbium(III) triflate, have been developed to improve yields and reaction conditions. scielo.br The resulting quinoline core is a prevalent motif in many biologically active compounds and natural products. scielo.brmdpi.com
Furthermore, this compound is a precursor for the synthesis of benzodiazepines , a class of heterocyclic compounds with significant therapeutic applications. nih.govrsc.orgwum.edu.pl The synthesis often involves the condensation of an o-phenylenediamine (B120857) derivative with a ketone. nih.govrsc.org The amino and nitro groups on this compound can be chemically manipulated to form the necessary diamine structure for this cyclization. The resulting benzodiazepine (B76468) scaffold can be further modified to create a library of compounds with diverse pharmacological activities. wum.edu.pl
The reactivity of this compound also extends to the formation of other heterocyclic systems. For instance, it can be utilized in the synthesis of thieno[2,3-c]isoquinolines and other related structures through multi-step reaction sequences. nih.gov These reactions often involve initial modifications of the primary functional groups followed by cyclization to build the desired heterocyclic framework.
The versatility of this compound as an intermediate is highlighted in the following table, which summarizes some of the heterocyclic compounds synthesized from it and the corresponding synthetic methods.
| Heterocyclic Compound | Synthetic Method | Key Features of Synthesis |
| Quinolines | Friedländer Annulation | Condensation with α-methylene carbonyl compounds, often catalyzed by Lewis acids. scielo.brorganic-chemistry.org |
| Benzodiazepines | Condensation Reaction | Reaction of the corresponding o-phenylenediamine with ketones. nih.govrsc.orgwum.edu.pl |
| Thieno[2,3-c]isoquinolines | Multi-step Synthesis | Involves initial functional group transformations followed by cyclization. nih.gov |
| Quinolin-4-ones | Camps Cyclization | Intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com |
| 1,3,5-Triazepines | Cyclocondensation | Reaction of o-phenylenediamine derivatives with appropriate reagents. nih.gov |
Precursor for Advanced Pharmaceutical Scaffolds and Analogs
The structural framework of this compound is a valuable starting point for the development of advanced pharmaceutical scaffolds and their analogs. The ability to selectively modify its functional groups allows for the systematic construction of molecules with potential therapeutic properties.
A significant application lies in its role as a precursor to 2-aminobenzophenones , which are key intermediates in the synthesis of 1,4-benzodiazepines. wum.edu.pl The synthesis of these important pharmaceutical agents often relies on the availability of appropriately substituted 2-aminobenzophenones. wum.edu.pl
The quinoline ring system, readily accessible from this compound, is a cornerstone of many pharmaceuticals. scielo.brorganic-chemistry.org For example, chloroquine, a well-known antimalarial drug, features a quinoline core. scielo.br The ability to synthesize a variety of substituted quinolines from this precursor opens avenues for the discovery of new therapeutic agents with potential applications as antiseptic, antimalarial, antifungal, and antibiotic agents. scielo.br
Furthermore, the synthesis of novel kinase inhibitors has been explored using scaffolds derived from related aminopyridinone fragments, highlighting the potential of amino-substituted aromatic ketones in medicinal chemistry. nih.gov The structural motifs present in this compound can be incorporated into more complex molecules designed to interact with specific biological targets. For instance, derivatives have been synthesized and evaluated as inhibitors of enzymes like catechol-O-methyltransferase (COMT), demonstrating the potential for developing peripherally acting inhibitors with prolonged duration of action. nih.gov
The development of new anticancer agents is another area where this compound shows promise. The synthesis of nitrophenyl-group-containing heterocycles, such as tetrahydroisoquinolines, has yielded compounds with moderate to strong activity against pancreatic and lung cancer cell lines. nih.gov
The following table showcases some of the pharmaceutical scaffolds and analogs that can be synthesized using this compound as a starting material.
| Pharmaceutical Scaffold/Analog | Therapeutic Area (Potential) | Synthetic Approach |
| Quinolines | Antimalarial, Antibacterial, Antifungal scielo.br | Friedländer Annulation and related methods scielo.brorganic-chemistry.org |
| 1,4-Benzodiazepines | Anxiolytic, Anticonvulsant nih.govwum.edu.pl | Synthesis via 2-aminobenzophenone (B122507) intermediates wum.edu.pl |
| Kinase Inhibitors | Anticancer nih.gov | Derivatization of the aminoketone scaffold nih.gov |
| Catechol-O-Methyltransferase (COMT) Inhibitors | Neurological Disorders nih.gov | Synthesis of nitrocatechol derivatives nih.gov |
| Tetrahydroisoquinolines | Anticancer nih.gov | Multi-step synthesis and cyclization nih.gov |
Building Block for Complex Molecular Architectures
Beyond the synthesis of specific heterocyclic systems and pharmaceutical scaffolds, this compound serves as a fundamental building block for the construction of more intricate and complex molecular architectures. Its multiple reactive sites allow for its incorporation into larger, multi-component structures through various synthetic strategies.
The presence of both an amino and an acetyl group allows for participation in reactions that build molecular complexity in a controlled manner. For example, it can be utilized in multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product. The synthesis of highly substituted quinolines via three-component reactions involving an aniline (B41778) derivative, an aldehyde, and an alkyne exemplifies this approach. scielo.br
Furthermore, the functional groups of this compound can be used as handles for further chemical transformations. The amino group can be acylated or alkylated, the nitro group can be reduced to an amine, and the acetyl group can undergo various condensation and addition reactions. These transformations provide access to a wide range of derivatives that can be used in subsequent steps to build larger and more complex molecules.
The synthesis of complex natural product analogs or other architecturally challenging molecules can benefit from the use of such versatile building blocks. The ability to introduce the substituted phenyl ring of this compound into a larger molecular framework provides a strategic advantage in the design and execution of complex total syntheses. For instance, the synthesis of complex alkaloids and other biologically active natural products often involves the piecing together of smaller, functionalized building blocks. mdpi.com
Synthesis of Dyes and Pigments for Research and Industry
The chromophoric properties inherent in the structure of this compound and its derivatives make it a valuable precursor in the synthesis of dyes and pigments. The combination of the aromatic ring, the electron-withdrawing nitro group, and the electron-donating amino group forms a classic "push-pull" system, which is a common feature in many organic dyes.
This compound can be used as a starting material for the synthesis of azo dyes . sphinxsai.comjbiochemtech.comrsc.org Azo dyes are a large and important class of colorants characterized by the presence of one or more azo groups (-N=N-). jbiochemtech.com The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. The amino group of this compound can be diazotized and then coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of colored compounds. sphinxsai.com The specific color of the resulting dye can be tuned by varying the structure of the coupling component. jbiochemtech.com
The resulting dyes can have applications in various industries, including textiles, and as indicators in laboratories. sphinxsai.comjbiochemtech.com Furthermore, the introduction of different functional groups onto the dye molecule can modify its properties, such as its solubility, lightfastness, and affinity for different substrates.
In addition to azo dyes, derivatives of this compound can be used to synthesize other classes of dyes. For example, the condensation of related compounds can lead to the formation of pigments with good fastness properties. vdoc.pub The synthesis of fluorescein (B123965) derivatives, another important class of fluorescent dyes, often starts from phthalic acid derivatives, and the principles of dye design can be applied to create novel fluorescent probes from precursors like this compound. mdpi.com
The following table provides examples of dye classes that can be synthesized using this compound as a precursor.
| Dye Class | General Synthetic Method | Potential Applications |
| Azo Dyes | Diazotization of the amino group followed by coupling with a suitable component. sphinxsai.comjbiochemtech.com | Textiles, laboratory indicators. sphinxsai.comjbiochemtech.com |
| Pigments | Condensation and other reactions to form larger, insoluble colored molecules. vdoc.pub | Industrial coloration. vdoc.pub |
| Fluorescent Dyes | Multi-step synthesis to create extended conjugated systems. mdpi.com | Biochemical research, imaging. mdpi.com |
Biochemical and Molecular Interaction Studies
Interactions with Enzymes and Metabolic Pathways
The interaction of small molecules with cellular machinery is fundamental to their biological effects. The structure of 1-(3-Amino-2-nitrophenyl)ethanone suggests it could be a substrate or modulator for various enzymes, potentially influencing metabolic networks.
Currently, there is limited specific information in the scientific literature detailing the use of this compound as a molecular probe for enzyme kinetics or metabolic regulation. However, the general class of nitroaromatic compounds is significant in such research. For instance, the enzymatic reduction of a nitro group to an amino group can cause a significant shift in the electronic properties of a molecule, a change that can be exploited to create "turn-on" fluorescent probes. thno.org An enzyme like nitroreductase can convert a non-fluorescent nitro-containing compound into a highly fluorescent amine, allowing for the real-time detection of the enzyme's activity. thno.org
Given its structure, this compound could theoretically serve as a substrate for nitroreductases. The reduction of its nitro group would yield 1-(2,3-diaminophenyl)ethanone, a transformation that could be monitored to study the kinetics of these enzymes, which are important in both prokaryotic and eukaryotic systems. Furthermore, related aminophenol structures are recognized by various enzymes, and their interactions can be studied to understand metabolic pathways. cdc.gov
Nitroaromatic compounds, in general, can be metabolized through various pathways, primarily involving the reduction of the nitro group. nih.gov This metabolic activation is critical for the biological activity of many nitro-containing drugs and compounds. nih.govencyclopedia.pub The metabolism of this compound would likely involve cytochrome P450 enzymes and other reductases, leading to the formation of nitroso, hydroxylamino, and ultimately, amino derivatives. cdc.govnih.gov These metabolic transformations consume cellular resources, such as NADPH, and could thereby influence the flux through central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway. mdpi.com Alterations in the levels of key metabolites like glutamate, glutamine, and aspartate, which are central nodes in nitrogen and carbon metabolism, could also occur.
Molecular Mechanisms of Biological Activity
The biological activity of a compound is underpinned by its molecular interactions, including its ability to participate in redox reactions and bind to specific biological targets.
The antioxidant potential of phenolic and amino-substituted aromatic compounds is well-documented. nih.govmdpi.com These molecules can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. While the subject compound is not a phenol, the presence of an amino group on the aromatic ring suggests it may possess some radical scavenging ability. For instance, N-aminoazaaromatics have been shown to react with and neutralize radicals like nitric oxide and superoxide (B77818). nih.gov
Specific receptor binding targets for this compound have not been identified in the available literature. However, the principles of receptor interaction can be explored through computational methods like molecular docking. nih.govmdpi.comnih.gov Molecular docking predicts the preferred orientation and binding affinity of a molecule when bound to a protein target. mdpi.comekb.eg
For a compound like this compound, the amino group, nitro group, and acetyl group can all participate in forming hydrogen bonds, while the phenyl ring can engage in hydrophobic and π-stacking interactions with amino acid residues in a receptor's binding pocket. Docking studies on similar heterocyclic structures, such as pyrimidine (B1678525) derivatives, have shown that electron-withdrawing groups can influence binding affinity to protein kinases. nih.gov Similarly, docking of sulfonyl-α-L-amino acid derivatives against various cancer cell line proteins revealed that specific substitutions were key to activity. ekb.eg To understand the potential targets for this compound, it would need to be computationally screened against libraries of protein structures to identify potential binding partners, which would then require experimental validation.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic chemical modifications. researchgate.netnih.gov While extensive SAR studies on this compound are not published, research on related structures provides significant insight into how the amino and nitro functional groups contribute to biological activity.
In a study of amino/nitro-substituted 3-arylcoumarins, the position of these substituents was found to be critical for antibacterial activity against Staphylococcus aureus. nih.gov The study demonstrated that 6-nitro derivatives possessed antibacterial activity, while compounds with a nitro group only on the 3-aryl ring were inactive. nih.gov This highlights that the electronic environment of the entire scaffold, dictated by substituent position, is crucial for the mechanism of action. nih.gov
Similarly, SAR studies on ketone-isobenzofuranone hybrids as herbicides showed that the position and electronic nature of substituents on the phenyl ring were crucial for activity. nih.gov Specifically, ortho-substituted derivatives were more potent than meta- or para-substituted ones, and strong electron-donating groups diminished activity while electron-withdrawing groups were favorable. nih.gov This principle is highly relevant to this compound, where the substituents are ortho and meta to each other.
The table below, derived from SAR studies on related compound classes, illustrates how structural modifications can impact biological activity.
| Core Structure | Substituent Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| 3-Arylcoumarin | Addition of a nitro group at position 6 of the coumarin (B35378) ring | Conferred antibacterial activity against S. aureus | nih.gov |
| 3-Arylcoumarin | Nitro group only on the 3-aryl ring (meta or para) | Resulted in inactive compounds against S. aureus | nih.gov |
| Ketone-Isobenzofuranone Hybrid | Substitution at the ortho position of the phenyl ring | Showed higher herbicidal activity than meta or para substitution | nih.gov |
| Ketone-Isobenzofuranone Hybrid | Introduction of strong electron-donating groups (e.g., -OH, -OMe) | Led to low herbicidal activity | nih.gov |
| Ketone-Isobenzofuranone Hybrid | Introduction of electron-withdrawing groups (e.g., -F, -Cl, -NO₂) | Resulted in promising herbicidal activity | nih.gov |
These examples underscore that the specific arrangement of the amino, nitro, and acetyl groups on the phenyl ring of this compound is expected to be a critical determinant of its molecular interactions and ultimate biological function.
In Vitro Antimicrobial and Antifungal Mechanistic Investigations
No published studies were found that specifically investigate the antimicrobial or antifungal mechanisms of action for this compound. Research in this area tends to focus on derivatives or analogous structures.
Inhibition of Bacterial Growth
There are no available scientific reports detailing the in vitro inhibition of bacterial growth by this compound. While numerous studies evaluate the antibacterial properties of various aminophenyl and nitrophenyl derivatives, none specifically report the minimum inhibitory concentrations (MIC) or other measures of bacterial growth inhibition for this particular compound.
Antifungal Properties
Similarly, a review of existing literature yielded no data on the antifungal properties of this compound. Studies have been conducted on related molecules, such as 2-amino-4-nitrophenol (B125904) and its derivatives, which have shown some fungicidal activity against various phytopathogenic fungi. researchgate.netosti.gov However, these findings cannot be directly attributed to this compound.
Specific Target Modulation (e.g., PqsD inhibition in Pseudomonas aeruginosa)
No research was found that examines the activity of this compound as an inhibitor of the PqsD enzyme in Pseudomonas aeruginosa. The PqsD enzyme is a target for quorum sensing inhibitors, and while derivatives based on a (2-nitrophenyl)methanol scaffold have been investigated for this purpose, there is no indication that this compound has been synthesized or tested in this context.
Analytical Method Development and Optimization
Chromatographic Separations
Chromatographic techniques are central to the separation of 1-(3-Amino-2-nitrophenyl)ethanone from complex mixtures, enabling its subsequent identification and quantification. The choice of method depends on the sample matrix, the required sensitivity, and the desired speed of analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. A typical HPLC method would involve a reversed-phase approach, utilizing a non-polar stationary phase and a polar mobile phase.
Method Development Considerations:
Column Selection: A C18 or C8 column is generally the first choice for compounds of this nature, offering good retention and separation based on hydrophobicity.
Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with a pH-modifying buffer like acetate or phosphate) and an organic modifier (such as acetonitrile or methanol) is typically employed to achieve optimal separation from impurities.
Detection: A UV-Vis detector is suitable due to the presence of chromophores in the molecule. The wavelength of maximum absorbance (λmax) would need to be determined, likely in the UV region, to ensure high sensitivity.
Illustrative HPLC Parameters for a Related Compound (4-amino-3-nitrophenol):
| Parameter | Condition |
|---|---|
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | Photo Diode Array (PDA) |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter run times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A UHPLC method for this compound would provide a high-throughput option for analysis. For instance, a rapid three-minute method for underivatized amino acid analysis has been developed using UHPLC coupled with high-resolution mass spectrometry, demonstrating the power of this technique for analyzing compounds with amino functionalities.
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a valuable tool for the rapid and qualitative analysis of this compound. It is particularly useful for reaction monitoring, purity assessment, and determining appropriate solvent systems for column chromatography.
For nitrophenyl compounds, silica gel plates are commonly used as the stationary phase. The mobile phase, a solvent or a mixture of solvents, is chosen based on the polarity of the analyte. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, would likely provide good separation. The separated spots can be visualized under UV light due to the aromatic and nitro groups in the molecule. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes under standardized conditions.
Hyphenated Analytical Techniques
To obtain more definitive structural information and enhance sensitivity, chromatographic systems are often coupled with spectroscopic detectors, a practice known as hyphenation.
For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) would be a particularly powerful technique. LC-MS combines the separation capabilities of HPLC or UHPLC with the mass-analyzing power of a mass spectrometer. This allows for the determination of the molecular weight of the compound and provides fragmentation patterns that can confirm its identity, even in complex matrices. An LC-MS/MS (tandem mass spectrometry) approach would further increase specificity and sensitivity, making it ideal for trace-level quantification.
Method Validation for Research Applications
Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a critical process that demonstrates the reliability, reproducibility, and accuracy of the analytical data. The validation of a method for this compound would adhere to guidelines such as those from the International Council for Harmonisation (ICH).
Key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Illustrative Method Validation Parameters for a Related Compound (2-amino-5-nitrophenol in a biological matrix):
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | 0.9992–0.9999 |
| Accuracy (% Recovery) | 93.1–110.2% |
| Precision (% RSD) | 1.1–8.1% |
Quantification and Detection Strategies in Complex Matrices
Quantifying this compound in complex matrices, such as biological fluids or environmental samples, presents unique challenges due to the presence of interfering substances.
Sample Preparation: A crucial first step is the development of an effective sample preparation protocol to extract the analyte and remove matrix components. This could involve techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation for biological samples.
Detection and Quantification: While UV detection in HPLC can be used, its selectivity may be insufficient in complex matrices. In such cases, LC-MS/MS is the preferred technique. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, providing a high degree of selectivity and sensitivity, and minimizing the impact of matrix effects. The use of an isotopically labeled internal standard can further improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes to 1-(3-Amino-2-nitrophenyl)ethanone is a primary area for future investigation. While traditional methods for the synthesis of nitroaromatic compounds often rely on harsh conditions and produce significant waste, modern synthetic chemistry offers a variety of sustainable alternatives. imist.maepitomejournals.com Future research should focus on the application of green chemistry principles to the synthesis of this compound. sphinxsai.comijprt.org
Key research objectives in this area could include:
Biocatalytic Synthesis: The use of enzymes to catalyze the synthesis of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods.
Photocatalysis and Electrocatalysis: These emerging technologies could provide novel, energy-efficient pathways for the synthesis of this and related compounds.
Continuous Flow Chemistry: The use of microreactor technology could enable the safe and efficient production of this compound with precise control over reaction parameters, potentially improving yield and purity while minimizing waste.
Development of Greener Reaction Conditions: Research into the use of safer, renewable solvents and the minimization of hazardous reagents will be crucial for the development of truly sustainable synthetic methods.
Table 1: Potential Sustainable Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |
| Photocatalysis | Use of light as a renewable energy source. | Development of efficient photocatalytic systems. |
| Continuous Flow | Enhanced safety, improved process control, scalability. | Optimization of reactor design and reaction conditions. |
| Green Solvents | Reduced environmental impact and toxicity. | Screening of bio-based and other green solvents. |
Deeper Mechanistic Understanding of Reactivity and Transformation Pathways
A thorough understanding of the chemical reactivity of this compound is essential for its application in organic synthesis and materials science. The interplay between the amino, nitro, and acetyl functional groups is expected to result in unique reactivity patterns that warrant detailed investigation.
Future research in this area should aim to:
Elucidate Electronic and Steric Effects: A detailed study of how the ortho-nitro and meta-amino groups influence the reactivity of the acetyl group, and vice-versa, is needed.
Investigate Selective Transformations: Developing methods for the selective transformation of one functional group in the presence of the others is a key challenge and a significant opportunity. This includes the selective reduction of the nitro group, acylation or alkylation of the amino group, and reactions at the acetyl moiety.
Explore Cyclization Reactions: The proximity of the functional groups may allow for novel intramolecular cyclization reactions, leading to the formation of heterocyclic compounds with potential biological activity.
Kinetic and Mechanistic Studies: Detailed kinetic and mechanistic studies of key reactions will provide a deeper understanding of the transformation pathways and enable the rational optimization of reaction conditions.
Design of Advanced Derivatives for Specific Applications in Chemical Biology and Materials Science
The unique structural features of this compound make it an attractive scaffold for the design of novel molecules with specific functions in chemical biology and materials science. nih.govmdpi.com The presence of multiple functional groups provides handles for the introduction of various substituents, allowing for the fine-tuning of the molecule's properties.
Potential applications for derivatives of this compound include:
Chemical Biology:
Enzyme Inhibitors: The scaffold could be elaborated to design inhibitors of specific enzymes, with potential applications in drug discovery.
Fluorescent Probes: Modification of the aromatic system could lead to the development of novel fluorescent probes for bioimaging applications.
Materials Science:
Novel Dyes and Pigments: The chromophoric nature of the nitroaniline substructure suggests that derivatives could have interesting optical properties.
Building Blocks for Polymers: The functional groups could be used to incorporate the molecule into polymer chains, leading to materials with unique thermal, electronic, or optical properties.
Table 2: Potential Applications of this compound Derivatives
| Application Area | Design Strategy | Target Properties |
| Enzyme Inhibition | Derivatization of the amino or acetyl group to mimic a substrate or bind to an active site. | High potency and selectivity. |
| Fluorescent Probes | Introduction of extended conjugation or specific fluorophores. | High quantum yield and photostability. |
| Dyes and Pigments | Modification of substituents on the aromatic ring to tune the absorption and emission spectra. | Bright colors and high stability. |
| Functional Polymers | Polymerization via the amino or other introduced functional groups. | Desired mechanical, thermal, or electronic properties. |
Integration of Advanced Computational and Experimental Approaches for Rational Design and Discovery
The integration of computational modeling with experimental work will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives. mdpi.com Computational chemistry can provide valuable insights into the properties and reactivity of these molecules, guiding the design of experiments and reducing the need for time-consuming and resource-intensive trial-and-error approaches. bohrium.com
Future research should leverage a combination of computational and experimental techniques, including:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. nih.gov This information can be used to rationalize observed reactivity and to predict the outcome of new reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity or other properties of a series of derivatives, based on their chemical structure. researchgate.netnih.gov This can be a powerful tool for the rational design of new molecules with desired properties.
Molecular Docking and Dynamics Simulations: These techniques can be used to study the interaction of this compound derivatives with biological targets, such as enzymes or receptors, providing insights into their mechanism of action and guiding the design of more potent and selective inhibitors.
Synergistic Experimental Validation: The predictions from computational models must be validated through carefully designed experiments. This iterative cycle of prediction and validation will be key to the efficient discovery of new applications for this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 1-(3-Amino-2-nitrophenyl)ethanone, and how can intermediates be optimized for yield?
- Methodology : A common approach involves Friedel-Crafts acylation of 3-nitroaniline derivatives, followed by selective reduction or functionalization. For example, intermediates like 1-(3-nitrophenyl)ethanone (CAS 121-89-1) can be synthesized via acetylation of nitrobenzene derivatives using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Subsequent reduction of the nitro group to an amine requires careful control of reaction conditions (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) to avoid over-reduction .
- Optimization : Key factors include solvent selection (anhydrous dichloromethane or toluene), temperature control (0–5°C during acylation), and stoichiometric ratios of reagents to minimize side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- NMR : The aromatic proton signals in the 6.5–8.5 ppm range (¹H NMR) and carbonyl carbon at ~200 ppm (¹³C NMR) are critical for structural confirmation. The amine group’s presence can be verified via broad singlet peaks at ~5 ppm .
- IR : Strong absorption bands at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) help identify functional groups .
- MS : Molecular ion peaks at m/z 194 (C₈H₈N₂O₃) and fragmentation patterns (e.g., loss of NO₂ or COCH₃ groups) validate the structure .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods to avoid inhalation of dust or vapors (P261) and wear nitrile gloves to prevent skin contact (P262) . Toxicological data are limited, so treat the compound as a potential irritant and follow GHS/CLP guidelines .
- Storage : Keep in amber glass containers under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. What challenges arise in optimizing the regioselective nitration and amination of phenyl ethanone derivatives?
- Regioselectivity : The nitro group’s position is influenced by directing effects. For example, meta-substitution in 1-(3-nitrophenyl)ethanone is favored due to the electron-withdrawing nature of the acetyl group, but competing para-substitution can occur under strong nitrating conditions (HNO₃/H₂SO₄) .
- Amination : Catalytic hydrogenation (H₂/Pd-C) may require acidic or neutral conditions to prevent reduction of the ketone group. Alternative methods, such as using SnCl₂/HCl, can improve selectivity for amine formation .
Q. How does the nitro-to-amine conversion impact the electronic and steric properties of phenyl ethanone derivatives in catalytic applications?
- Electronic Effects : The amine group increases electron density on the aromatic ring, enhancing nucleophilic reactivity. This shift can be quantified via Hammett substituent constants (σₘ = -0.16 for NH₂ vs. σₘ = +0.71 for NO₂) .
- Steric Effects : Steric hindrance from the amine and acetyl groups influences binding to metal catalysts (e.g., Pd or Cu) in cross-coupling reactions. Computational modeling (DFT) is recommended to predict interaction sites .
Q. What analytical strategies resolve contradictions in reported biological activities of amino-nitro phenyl ethanone derivatives?
- Case Study : Conflicting data on antimicrobial activity may arise from impurities or solvent effects. Reproducibility can be improved via:
- HPLC Purification : Use C18 columns with acetonitrile/water gradients to isolate the target compound .
- Dose-Response Assays : Test across multiple concentrations (e.g., 1–100 µM) in triplicate to establish EC₅₀ values .
- Mechanistic Studies : Employ fluorescence quenching or SPR to assess binding affinity to biological targets (e.g., enzymes or DNA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
